molecular formula C26H17ClN6O3 B10873529 2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol

2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol

Cat. No.: B10873529
M. Wt: 496.9 g/mol
InChI Key: NPAKPRCQPPVMIQ-UHFFFAOYSA-N
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Description

The compound 2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol is a complex organic molecule characterized by its unique structural features, including a chlorophenyl group, a furan ring, and multiple nitrogen atoms within a tetracyclic framework. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol typically involves multi-step organic synthesis techniques The process begins with the preparation of key intermediates, such as the chlorophenyl and furan derivatives, which are then subjected to cyclization reactions to form the tetracyclic core

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors and continuous flow chemistry techniques to scale up the production while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol: can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The furan ring can be reduced under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated furan derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential bioactivity, including antimicrobial, antiviral, or anticancer properties. Its complex structure allows for interactions with various biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features might enable it to act as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds, while the chlorophenyl and furan rings can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[12-(4-bromophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol
  • 2-[12-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol

Uniqueness

The uniqueness of 2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol lies in its specific combination of functional groups and its tetracyclic structure. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H17ClN6O3

Molecular Weight

496.9 g/mol

IUPAC Name

2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol

InChI

InChI=1S/C26H17ClN6O3/c1-14-20-21(19-7-4-12-35-19)22-24-29-23(17-5-2-3-6-18(17)34)31-32(24)13-28-25(22)36-26(20)33(30-14)16-10-8-15(27)9-11-16/h2-13,21,34H,1H3

InChI Key

NPAKPRCQPPVMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=C5O)C6=CC=CO6)C7=CC=C(C=C7)Cl

Origin of Product

United States

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